1-(8-Fluoro-2-methylquinolin-3-yl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Fluoro-2-methylquinolin-3-yl)ethanone typically involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions . The specific reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
1-(8-Fluoro-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1-(8-Fluoro-2-methylquinolin-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 1-(8-Fluoro-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom in its structure enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(8-Fluoro-2-methylquinolin-3-yl)ethanone include other fluorinated quinolines, such as:
- 8-Fluoroquinoline
- 2-Methylquinoline
- 3-Quinolinyl ethanone
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This combination enhances its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
1-(8-fluoro-2-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10FNO/c1-7-10(8(2)15)6-9-4-3-5-11(13)12(9)14-7/h3-6H,1-2H3 |
InChI Key |
PRZIPMMMIXNWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)C(=O)C |
Origin of Product |
United States |
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